molecular formula C18H15N5O3 B6456305 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549030-39-7

4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No. B6456305
CAS RN: 2549030-39-7
M. Wt: 349.3 g/mol
InChI Key: OTCRUMGLHBMUEQ-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound . It has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Synthesis Analysis

Quinoxalines can be synthesized via many different methods of synthetic strategies . Some of these methods include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Molecular Structure Analysis

Quinoxaline is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings. In the case of quinoxaline, these elements are carbon and nitrogen .


Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The quinoxaline moiety has garnered significant attention in medicinal chemistry due to its diverse biological activities. Researchers have explored derivatives of this compound for their potential as:

Organic Electronics and Optoelectronics

The combination of quinoxaline and pyridine moieties makes our compound interesting for organic electronics:

Safety and Hazards

The safety and hazards associated with quinoxaline derivatives can vary widely depending on their specific structure. Some quinoxaline derivatives are used as drugs and are generally safe for human use under the supervision of a healthcare provider .

Future Directions

Quinoxaline derivatives continue to be a subject of extensive research due to their wide range of physicochemical and biological activities . Future research will likely continue to explore new synthetic strategies for quinoxaline derivatives, as well as their potential applications in medicine and other fields .

properties

IUPAC Name

4-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c19-17(24)16-8-12(3-4-20-16)26-13-9-23(10-13)18(25)11-1-2-14-15(7-11)22-6-5-21-14/h1-8,13H,9-10H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCRUMGLHBMUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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